molecular formula C11H15NO4S B8501445 Benzyl 4-sulfamoylbutanoate

Benzyl 4-sulfamoylbutanoate

Cat. No. B8501445
M. Wt: 257.31 g/mol
InChI Key: KEUZTACIPDSXTP-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

4-Sulfamoylbutanoic acid (1.00 g, 5.98 mmol) was dissolved in DMF (6.00 mL). To this, cesium carbonate (994 mg, 3.05 mmol) and benzyl bromide (0.711 mL, 5.98 mmol) were added and the mixture was stirred at room temperature for 18 hours. The reaction was stopped by addition of water, and the organic layer was extracted with dichloromethane, washed with a saturated aqueous sodium bicarbonate solution and dried over anhydrous magnesium sulfate. The solvent was evaporated off under reduced pressure, and the residue was subjected to slurry purification using diethyl ether, to give Compound GM (940 mg, yield: 61%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
994 mg
Type
reactant
Reaction Step Two
Quantity
0.711 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9])(=[O:4])(=[O:3])[NH2:2].C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O>CN(C=O)C>[S:1]([CH2:5][CH2:6][CH2:7][C:8]([O:10][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:9])(=[O:4])(=[O:3])[NH2:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S(N)(=O)(=O)CCCC(=O)O
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
cesium carbonate
Quantity
994 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.711 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with dichloromethane
WASH
Type
WASH
Details
washed with a saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
purification
CUSTOM
Type
CUSTOM
Details
to give Compound GM (940 mg, yield: 61%)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
S(N)(=O)(=O)CCCC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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